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molecular formula C6H8Na2O4 B1210749 Sodium adipate CAS No. 7486-38-6

Sodium adipate

Cat. No. B1210749
M. Wt: 190.1 g/mol
InChI Key: KYKFCSHPTAVNJD-UHFFFAOYSA-L
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Patent
US04075234

Procedure details

17.4 Grams (0.1 mole) of dimethyl adipate are dissolved in 100 mls. of acetonitrile and heated to 70° C. 8.2 Grams (0.2 mole) of sodium hydroxide dissolved in 6.0 g. of water are added to the reaction mixture. The reaction mixture is stirred at reflux temperature for 18 hours. The resulting solution is filtered hot and the solids are air dried to yield disodium adipate as the reaction product.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:11]C)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8]C)=[O:7].C(#N)C.[OH-].[Na+:17]>O>[C:1]([O-:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].[Na+:17].[Na+:17] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solution is filtered hot
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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